molecular formula C7H7NaO2S B3433703 Sodium phenylmethanesulfinate CAS No. 51793-64-7

Sodium phenylmethanesulfinate

Cat. No.: B3433703
CAS No.: 51793-64-7
M. Wt: 178.19 g/mol
InChI Key: KQJWHIKPAMMQFZ-UHFFFAOYSA-M
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Description

Sodium phenylmethanesulfinate is an organosulfur compound with the molecular formula C7H7NaO2S. It is a white to off-white powder that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis due to its versatility as a sulfonylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phenylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:

C6H5CH2Cl+Na2SO3C6H5CH2SO2Na+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{Na} + \text{NaCl} C6​H5​CH2​Cl+Na2​SO3​→C6​H5​CH2​SO2​Na+NaCl

The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled pH and temperature, are common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Sodium phenylmethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to produce sulfides.

    Substitution: It participates in nucleophilic substitution reactions to form sulfonyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions often occur under basic conditions with reagents like alkyl halides.

Major Products:

    Oxidation: Benzylsulfonic acid.

    Reduction: Benzyl sulfide.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium phenylmethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a sulfonylating agent in the synthesis of sulfonamides, sulfones, and other organosulfur compounds.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium phenylmethanesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the sulfonyl group can attack electrophilic centers, leading to the formation of new C-S bonds. In oxidation reactions, the sulfonyl group can be further oxidized to form sulfonic acids.

Comparison with Similar Compounds

  • Sodium (4-methoxyphenyl)methanesulfinate
  • Sodium cyclohexanesulfinate
  • Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate

Comparison: Sodium phenylmethanesulfinate is unique due to its specific reactivity and the stability of the phenyl group. Compared to other sulfinates, it offers distinct advantages in terms of regioselectivity and functional group compatibility, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

sodium;phenylmethanesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWHIKPAMMQFZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51793-64-7
Record name sodium phenylmethanesulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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